molecular formula C14H18N4OS B2735514 5-Methyl-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380044-92-6

5-Methyl-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2735514
CAS No.: 2380044-92-6
M. Wt: 290.39
InChI Key: CDMJFOXUKTWWAX-UHFFFAOYSA-N
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Description

5-Methyl-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

The synthesis of 5-Methyl-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other thiazole, piperidine, and pyrimidine derivatives. For example:

  • 2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole
  • 3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one These compounds share similar core structures but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-7-16-13(17-8-11)19-10-12-3-2-5-18(9-12)14-15-4-6-20-14/h4,6-8,12H,2-3,5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJFOXUKTWWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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